![molecular formula C5H8N2O B2963715 1-(Isoxazol-3-yl)ethanamine CAS No. 1008985-14-5](/img/structure/B2963715.png)
1-(Isoxazol-3-yl)ethanamine
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Overview
Description
1-(Isoxazol-3-yl)ethanamine is an isoxazole compound with the molecular formula C5H8N2O . Its molecular weight is 112.13 . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazoles are synthesized using various methods. The most common ones include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .Molecular Structure Analysis
The molecular structure of 1-(Isoxazol-3-yl)ethanamine consists of a five-membered isoxazole ring attached to an ethanamine group . The presence of the labile N–O bond in the isoxazole ring allows for various transformations .Chemical Reactions Analysis
Isoxazoles undergo a variety of reactions due to the presence of the labile N–O bond in the isoxazole ring. This allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Scientific Research Applications
Synthesis and Chemical Characterization
Isoxazole derivatives, including "1-(Isoxazol-3-yl)ethanamine," are synthesized through various chemical reactions, such as 1,3-dipolar cycloaddition reactions, which are pivotal for generating novel compounds with potential biological activities. The synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions has demonstrated their versatility in producing compounds with significant antioxidant and antimicrobial activities (Lokeshwari & Kumar, 2017). Such methods enable the generation of novel substituted isoxazoles, elucidated by spectral and elemental analyses, underscoring the chemical diversity achievable with this scaffold.
Biological Applications
Isoxazole compounds have shown a broad range of biological activities, including antimicrobial, antifungal, and enzyme inhibition effects. For instance, substituted 6-fluorobenzo[d]thiazole amides, structurally similar to "1-(Isoxazol-3-yl)ethanamine," exhibit antibacterial and antifungal activities comparable or slightly better than standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015). These findings highlight the potential of isoxazole derivatives in developing new antimicrobial agents.
Material Science and Catalysis
In the field of material science and catalysis, isoxazole compounds serve as intermediates and catalysts for synthesizing complex molecules. A practical multigram synthesis of isoxazole-containing building blocks has been reported, indicating their value in drug discovery and peptidomimetics (Chalyk et al., 2016). These building blocks are essential for preparing bioactive compounds, demonstrating the utility of isoxazole derivatives in synthesizing diverse molecular architectures.
Future Directions
Isoxazoles, including 1-(Isoxazol-3-yl)ethanamine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and designing more potent and specific analogs .
properties
IUPAC Name |
1-(1,2-oxazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4(6)5-2-3-8-7-5/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFNSNRUEHXXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoxazol-3-yl)ethanamine | |
CAS RN |
1008985-14-5 |
Source
|
Record name | 1-(1,2-oxazol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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